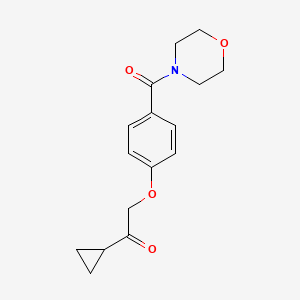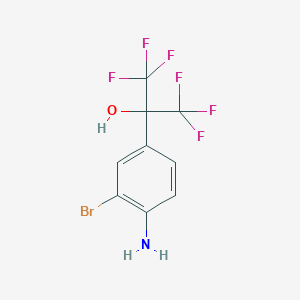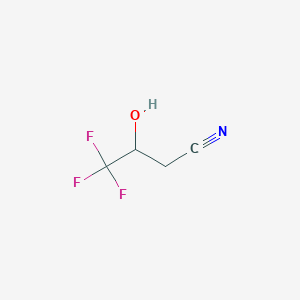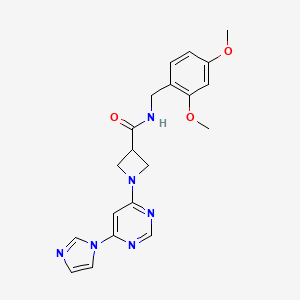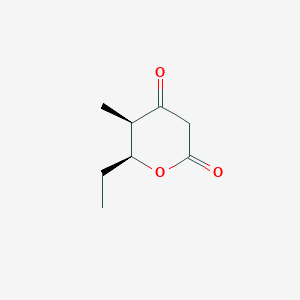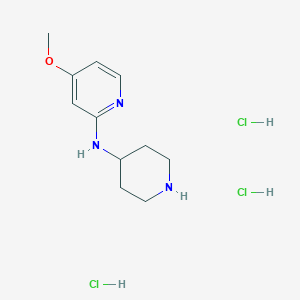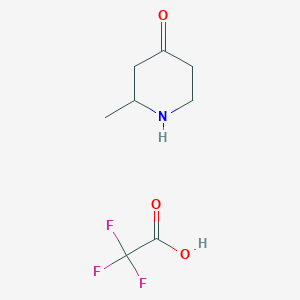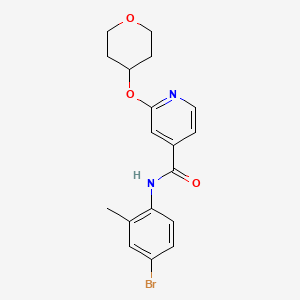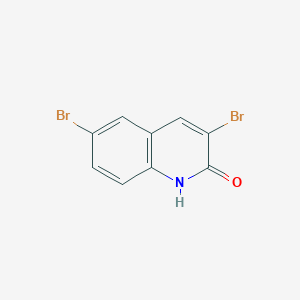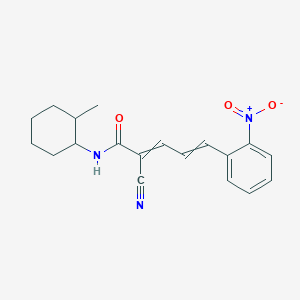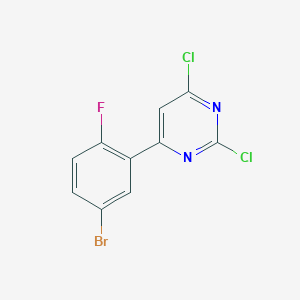
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
准备方法
The synthesis of 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, 2,6-dichloropyrimidine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the phenyl ring.
Coupling Reaction: The brominated and fluorinated intermediate is then coupled with 2,6-dichloropyrimidine under specific reaction conditions, such as the presence of a palladium catalyst and a suitable base, to form the final product.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, and chlorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Palladium catalysts and boronic acids are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the halogen substituents.
科学研究应用
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its unique structure allows for the development of drugs with improved efficacy and selectivity.
Biological Research: The compound is used in studies investigating the biological activity of pyrimidine derivatives. It can serve as a tool compound to probe the function of specific proteins or pathways in cells.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
作用机制
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, thereby modulating its activity. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity for its target. The molecular targets and pathways involved vary depending on the specific biological context and the compound’s intended use.
相似化合物的比较
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine can be compared with other similar compounds, such as:
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyridine: This compound has a pyridine ring instead of a pyrimidine ring, which can affect its chemical properties and reactivity.
4-(5-Bromo-2-fluorophenyl)-2,6-dichlorobenzene:
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrazine: This compound has a pyrazine ring, which contains nitrogen atoms at positions 1 and 4, leading to different chemical behavior compared to the pyrimidine derivative.
The uniqueness of this compound lies in its specific combination of halogen substituents and the pyrimidine ring, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2FN2/c11-5-1-2-7(14)6(3-5)8-4-9(12)16-10(13)15-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUWWFYPBYSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NC(=N2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548193-78-7 |
Source


|
| Record name | 4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)
